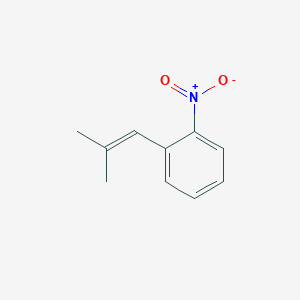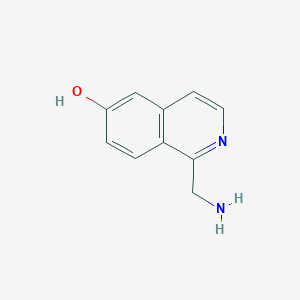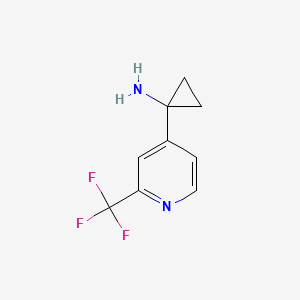
1-(2-Methylprop-1-enyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylprop-1-enyl)-2-nitrobenzene is an organic compound with a unique structure that includes a nitro group attached to a benzene ring and a methylprop-1-enyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-1-enyl)-2-nitrobenzene typically involves the nitration of 1-(2-Methylprop-1-enyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product, which is essential for its subsequent applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylprop-1-enyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents.
Addition: The double bond in the methylprop-1-enyl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Addition: Bromine in carbon tetrachloride.
Major Products Formed
Reduction: 1-(2-Methylprop-1-enyl)-2-aminobenzene.
Substitution: 1-(2-Methylprop-1-enyl)-2-methoxybenzene.
Addition: 1-(2-Bromo-2-methylpropyl)-2-nitrobenzene.
Scientific Research Applications
1-(2-Methylprop-1-enyl)-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-1-enyl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methylprop-1-enyl group can also participate in binding interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylprop-1-enyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(2-Methylprop-1-enyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.
1-(2-Bromo-2-methylpropyl)-2-nitrobenzene: Similar structure but with a bromo-substituted alkyl group.
Uniqueness
1-(2-Methylprop-1-enyl)-2-nitrobenzene is unique due to the presence of both a nitro group and a methylprop-1-enyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-methylprop-1-enyl)-2-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-7H,1-2H3 |
InChI Key |
XMGFCUOCBDYVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)






![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)


![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)

